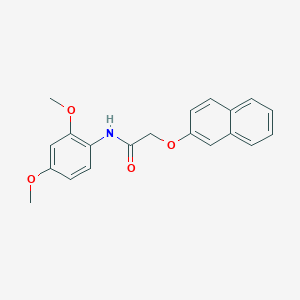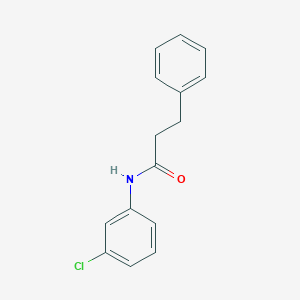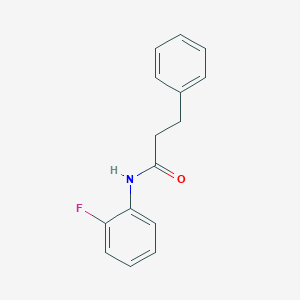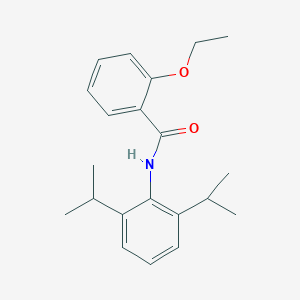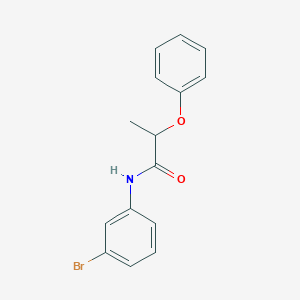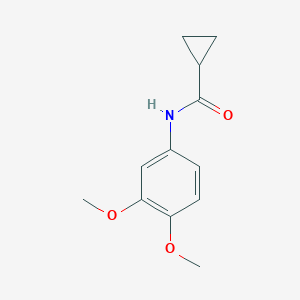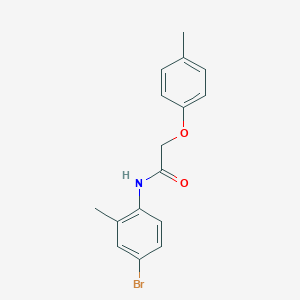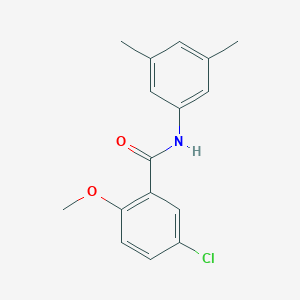
5-chloro-N-(3,5-dimethylphenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3,5-dimethylphenyl)-2-methoxybenzamide, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
5-chloro-N-(3,5-dimethylphenyl)-2-methoxybenzamide exerts its effects through the inhibition of certain enzymes and pathways involved in cell growth and survival. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell proliferation. By inhibiting HDACs, 5-chloro-N-(3,5-dimethylphenyl)-2-methoxybenzamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine and other neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
5-chloro-N-(3,5-dimethylphenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of HDACs and MAO-B as previously mentioned. It has also been shown to inhibit the activity of other enzymes, such as carbonic anhydrase and acetylcholinesterase. Additionally, 5-chloro-N-(3,5-dimethylphenyl)-2-methoxybenzamide has been shown to have anti-inflammatory effects, which may contribute to its potential use in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-N-(3,5-dimethylphenyl)-2-methoxybenzamide in lab experiments is its specificity for HDACs and MAO-B, which allows for targeted inhibition of these enzymes. Additionally, 5-chloro-N-(3,5-dimethylphenyl)-2-methoxybenzamide has been shown to have low toxicity in vitro and in vivo, making it a potentially safe compound for use in drug development. However, one limitation of using 5-chloro-N-(3,5-dimethylphenyl)-2-methoxybenzamide is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(3,5-dimethylphenyl)-2-methoxybenzamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and its potential use in treating neurological disorders. Finally, there is a need for the development of more potent analogs of 5-chloro-N-(3,5-dimethylphenyl)-2-methoxybenzamide for use in drug development.
Synthesemethoden
5-chloro-N-(3,5-dimethylphenyl)-2-methoxybenzamide can be synthesized through a multistep process involving the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The latter is then reacted with 3,5-dimethylaniline in the presence of a base to form 5-chloro-N-(3,5-dimethylphenyl)-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(3,5-dimethylphenyl)-2-methoxybenzamide has been studied for its potential applications in various fields, including cancer research, neurology, and drug discovery. In cancer research, 5-chloro-N-(3,5-dimethylphenyl)-2-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential use as a neuroprotective agent in treating neurological disorders such as Alzheimer's and Parkinson's diseases. Additionally, 5-chloro-N-(3,5-dimethylphenyl)-2-methoxybenzamide has been investigated as a lead compound for the development of new drugs for various diseases.
Eigenschaften
Molekularformel |
C16H16ClNO2 |
|---|---|
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
5-chloro-N-(3,5-dimethylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-6-11(2)8-13(7-10)18-16(19)14-9-12(17)4-5-15(14)20-3/h4-9H,1-3H3,(H,18,19) |
InChI-Schlüssel |
ZUDZKGKJFDMGEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




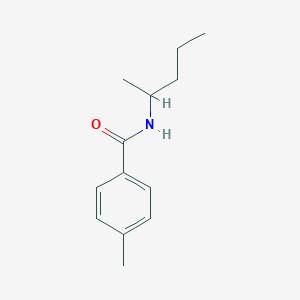

![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)
![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
